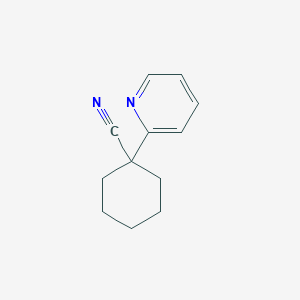

1-(Pyridin-2-yl)cyclohexanecarbonitrile

Description

Significance of Nitrile Functionality in Organic Synthesis

The nitrile, or cyano, functional group (-C≡N) is a cornerstone of organic synthesis due to its remarkable versatility. researchgate.netnih.gov Its linear structure and the carbon-nitrogen triple bond create a unique electronic profile, characterized by an electron-rich triple bond and an electrophilic carbon atom, making it a valuable reactive site. nist.govcas.org This allows nitriles to participate in a wide array of chemical transformations.

One of the most significant roles of the nitrile group is as a precursor to other essential functional groups. researchgate.net Through hydrolysis, nitriles can be readily converted into amides and subsequently to carboxylic acids. caymanchem.com Reduction of the nitrile group yields primary amines, another fundamental building block in organic molecules. Furthermore, the nitrile group's reactivity extends to complex carbon-carbon bond-forming reactions, including cycloadditions and insertions, which are instrumental in constructing carbo- and heterocyclic rings. nist.govcas.org Its ability to act as a directing group in C-H bond functionalization reactions further underscores its importance in modern synthetic strategies. nist.govcas.org

Role of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most pervasive structural motifs in medicinal chemistry and drug design. nih.govthieme-connect.de Structurally similar to benzene, the nitrogen atom imparts distinct properties, including basicity and the ability to form hydrogen bonds, which influences a molecule's pharmacokinetic and pharmacodynamic profiles. chemeo.com

Pyridine scaffolds are integral to a vast number of FDA-approved drugs and natural products, including vitamins like niacin and pyridoxine. Their presence in a drug molecule can enhance biochemical potency, improve metabolic stability, and increase water solubility. chemeo.com Researchers consistently utilize the pyridine framework to develop therapeutic agents across a broad spectrum of diseases, including cancer, hypertension, and various microbial infections. nih.govbaranlab.orggoogle.com The adaptability of the pyridine ring allows for extensive structural modifications, making it a "privileged scaffold" in the quest for novel and more effective pharmaceutical agents. thieme-connect.degoogle.com

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11/h2,5-6,9H,1,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBRLQGIVCSMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 2 Yl Cyclohexanecarbonitrile

Established Synthetic Routes

Established synthetic routes for 1-(Pyridin-2-yl)cyclohexanecarbonitrile and analogous structures primarily rely on nucleophilic alkylation approaches and SNAr (Nucleophilic Aromatic Substitution) reactions. These methods are well-documented in the broader context of organic synthesis.

Nucleophilic Alkylation Approaches

Nucleophilic alkylation approaches involve the generation of a nucleophile, either at the pyridine (B92270) ring or at the α-position of the cyclohexanecarbonitrile (B123593), followed by its reaction with a suitable electrophile.

One of the most direct and well-established methods for the formation of a carbon-carbon bond between a pyridine ring and an alkyl group is through the use of a Grignard reagent. This approach would involve the preparation of a 2-pyridyl Grignard reagent, which then acts as a nucleophile.

The synthesis of the required 2-pyridylmagnesium bromide is typically achieved by the reaction of 2-bromopyridine (B144113) with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. organic-chemistry.org The use of an auxiliary reagent like ethyl bromide can facilitate the initiation of the Grignard reagent formation. nih.gov

Once the 2-pyridylmagnesium bromide is formed, it can be reacted with cyclohexanecarbonitrile. The nitrile group, while generally less reactive than carbonyl compounds, can undergo nucleophilic attack by organometallic reagents like Grignard reagents. The reaction proceeds via the addition of the 2-pyridyl anion to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic workup would then hydrolyze the imine to a ketone. However, for the synthesis of the target nitrile, the Grignard reagent would need to react with a cyclohexanecarbonitrile derivative that can facilitate the desired substitution. A more plausible approach would be the reaction of the 2-pyridyl Grignard reagent with a cyclohexanone (B45756) derivative to form an intermediate alcohol, which could then be converted to the target nitrile through a subsequent cyanation step.

Alternatively, a patent describes a process for preparing cyclohexanecarbonitrile derivatives by adding a Grignard reagent to a mixture of cyclohexanecarbonitrile and an alkylating agent. google.com This suggests a pathway where the Grignard reagent acts as a base to deprotonate the cyclohexanecarbonitrile, and the resulting carbanion is then alkylated. In the context of synthesizing this compound, this would involve using a pyridylating agent.

| Step | Reactants | Reagents | Solvent | Typical Conditions |

|---|---|---|---|---|

| 1 | 2-Bromopyridine | Magnesium (Mg) | Tetrahydrofuran (THF) | Room temperature to reflux |

| 2 | 2-Pyridylmagnesium bromide, Cyclohexanecarbonitrile | - | Tetrahydrofuran (THF) | Low temperature to room temperature |

An alternative to the Grignard-mediated approach involves the use of strong, non-nucleophilic bases to generate a carbanion at the α-position of cyclohexanecarbonitrile. This carbanion can then act as a nucleophile and react with an electrophilic pyridine source, such as 2-bromopyridine.

Commonly used non-nucleophilic bases for the deprotonation of carbons adjacent to nitrile groups include lithium diisopropylamide (LDA) and sodium hydride (NaH). LDA is a strong, sterically hindered base that is highly effective in generating nitrile anions. The reaction is typically carried out at low temperatures in an aprotic solvent like THF to prevent side reactions.

The general process would involve the slow addition of cyclohexanecarbonitrile to a solution of LDA in THF at a low temperature (e.g., -78 °C) to form the lithium salt of the cyclohexanecarbonitrile anion. Subsequently, 2-bromopyridine would be added to the reaction mixture, which would then be allowed to warm to room temperature to facilitate the nucleophilic substitution.

| Base | Reactants | Solvent | Typical Conditions |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Cyclohexanecarbonitrile, 2-Bromopyridine | Tetrahydrofuran (THF) | -78 °C to room temperature |

| Sodium Hydride (NaH) | Cyclohexanecarbonitrile, 2-Bromopyridine | Dimethylformamide (DMF) or THF | Room temperature to elevated temperatures |

SNAr Alkylation Reactions of Halopyridines with Alkyl Nitriles

Nucleophilic aromatic substitution (SNAr) is a well-established reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. youtube.com In this approach, a nucleophile attacks the pyridine ring, leading to the displacement of a leaving group, typically a halide. For the synthesis of this compound, the nucleophile would be the anion of cyclohexanecarbonitrile.

The reaction is most effective when the pyridine ring is activated by electron-withdrawing groups, and the leaving group is located at the 2- or 4-position, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom. quora.comvaia.com 2-Halopyridines are suitable substrates for SNAr reactions. researchgate.net

The synthesis would involve the deprotonation of cyclohexanecarbonitrile using a strong base, as described in the previous section, to generate the corresponding carbanion. This carbanion would then be reacted with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine. The reaction may require elevated temperatures to proceed at a reasonable rate. youtube.com

| Halopyridine | Nitrile | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Chloropyridine | Cyclohexanecarbonitrile | NaH, KHMDS, or LDA | DMF, DMSO, or THF | Room temperature to 100 °C |

| 2-Bromopyridine | Cyclohexanecarbonitrile | NaH, KHMDS, or LDA | DMF, DMSO, or THF | Room temperature to 100 °C |

Prior Art in Alkylation Adjacent to Nitrile Groups

The alkylation of the carbon atom alpha to a nitrile group is a fundamental transformation in organic synthesis. The electron-withdrawing nature of the cyano group acidifies the adjacent C-H protons, facilitating their removal by a base to form a resonance-stabilized carbanion.

Historically, this transformation has been carried out using a variety of bases and alkylating agents. Early methods often employed strong bases such as sodium amide or alkali metal alkoxides in liquid ammonia (B1221849) or alcoholic solvents. More contemporary methods frequently utilize non-nucleophilic bases like LDA, NaH, or potassium hexamethyldisilazide (KHMDS) to minimize side reactions. A wide range of alkyl halides have been successfully used as electrophiles in these reactions. The synthesis of 1-piperidinocyclohexanecarbonitrile (B162700) from cyclohexanone, piperidine, and potassium cyanide is a related transformation that highlights the formation of a C-C bond at the alpha-position to a nitrile. prepchem.comchembk.com

Novel Synthetic Strategies and Method Development

Recent advancements in organic synthesis have introduced new methods that could be applied to the synthesis of this compound. These novel strategies often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

One such approach is the transition-metal-catalyzed cross-coupling reaction. For instance, palladium-catalyzed C-H arylation of nitriles has emerged as a powerful tool for the formation of α-aryl nitriles. While this typically involves the arylation of a C-H bond, modifications of this methodology could potentially be adapted for the pyridylation of cyclohexanecarbonitrile.

Another modern approach involves photoredox catalysis. A recent study has demonstrated the purple light-promoted coupling of bromopyridines with Grignard reagents, which proceeds via a single electron transfer (SET) mechanism. organic-chemistry.org This method avoids the need for a transition metal catalyst and could potentially be applied to the reaction of 2-bromopyridine with a suitable cyclohexanecarbonitrile-derived nucleophile.

Furthermore, new one-pot methods for the preparation of cyclohexanecarbonitrile itself have been developed, which could be integrated into a more streamlined synthesis of the target compound. scirp.org

Exploration of Amine Mediators in Alkylation Processes

In the context of α-arylation of nitriles, the choice of base or mediator is critical for generating the necessary nucleophilic carbanion. While strong, non-amine bases like sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) are commonly employed in palladium-catalyzed α-arylation reactions to deprotonate the carbon alpha to the nitrile group, the role of amines can also be significant. organic-chemistry.orgchu-lab.org

Evaluation of Reagent Equivalents for Optimal Conversion

Optimizing the stoichiometry of reagents is fundamental to maximizing the conversion to the desired product while minimizing side reactions and waste. In reactions involving the alkylation of pyridines and the α-arylation of nitriles, the molar ratios of the nitrile, the aryl halide, the base, and any catalyst are carefully controlled.

Research into related pyridine alkylations has shown that using an excess of the alkylating agent, typically 2.0 to 2.5 equivalents, can lead to the highest yields. acs.org Conversely, in other processes for creating similar structures, the amine mediator may be used in catalytic or sub-stoichiometric amounts, ranging from 0.01 to 0.5 equivalents relative to the nitrile. google.com The ideal equivalents are determined empirically for each specific reaction to balance reaction efficiency, cost, and ease of purification.

Table 1: Representative Reagent Equivalents in Related Alkylation/Arylation Reactions

| Reagent Type | Typical Molar Equivalents | Context | Reference |

|---|---|---|---|

| Alkylating Agent | 2.0 - 2.5 | C2-alkylation of pyridines | acs.org |

| Secondary Amine | 0.01 - 0.5 | Coupling reaction for cyclohexanecarbonitrile derivatives | google.com |

| Base (e.g., NaN(SiMe₃)₂) | >1.0 (slight excess) | Pd-catalyzed α-arylation of nitriles | organic-chemistry.org |

| Catalyst (e.g., Palladium complex) | 0.01 - 0.05 (1-5 mol%) | Pd-catalyzed α-arylation of nitriles | organic-chemistry.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and maximization of efficiency, are highly relevant to the synthesis of this compound, particularly in the production of its precursors. researchgate.netnih.gov

Solvent Selection and Minimization

Solvent choice has a significant impact on the environmental footprint of a chemical process. In the synthesis of the cyclohexanecarbonitrile precursor, a notable green improvement has been the unification of the process to proceed entirely in methanol (B129727). scirp.orgscirp.org This approach avoids the use of hazardous chlorinated solvents like dichloromethane (B109758), which was employed in older, multi-step procedures for the oxidation step. orgsyn.orgresearchgate.net Furthermore, for the extraction phase, cyclohexane (B81311) is used, which can be easily recycled by distillation, thereby minimizing solvent waste. scirp.orgscirp.org This strategic selection aligns with green chemistry goals by reducing toxicity and improving resource efficiency.

Table 2: Comparison of Solvent Use in Cyclohexanecarbonitrile Synthesis

| Process Stage | Traditional Method (Organic Syntheses) | Green One-Pot Method | Green Chemistry Advantage |

|---|---|---|---|

| Reaction Solvent | Methanol and Dichloromethane/Water (two-phase) | Methanol (single solvent) | Avoids hazardous chlorinated solvents; simplifies process. scirp.orgorgsyn.org |

| Extraction Solvent | Pentane, Dichloromethane | Cyclohexane | Cyclohexane is readily recycled by distillation. scirp.orgorgsyn.org |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov The synthesis of the cyclohexanecarbonitrile precursor via modern one-pot methods is considered to have a relatively advanced atom efficiency. scirp.orgscirp.org

The final step, coupling cyclohexanecarbonitrile with a 2-halopyridine, is a substitution reaction. For example, in the reaction with 2-bromopyridine using a base like sodium amide (NaNH₂), the byproducts are sodium bromide (NaBr) and ammonia (NH₃).

Reaction: C₆H₁₀CN⁻ + C₅H₄NBr + NaNH₂ → C₁₂H₁₄N₂ + NaBr + NH₃

While not a 100% atom-economical addition reaction, the byproducts are low in molecular weight. The efficiency of this step is significantly higher than classical named reactions like the Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight waste (e.g., triphenylphosphine (B44618) oxide or metal salts). The direct functionalization of C-H bonds, a central concept in modern green chemistry, aims to improve upon the atom economy of such cross-coupling reactions. cdnsciencepub.com

One-Pot and Multi-Step Process Efficiencies

A significant advancement in the synthesis of the cyclohexanecarbonitrile precursor has been the development of multi-step one-pot processes. scirp.orgscirp.org These are considerably more efficient than the traditional, multi-step method detailed in Organic Syntheses, which requires isolation of intermediates. scirp.orgorgsyn.org

Table 3: Efficiency Comparison of Synthetic Routes to Cyclohexanecarbonitrile

| Feature | Organic Syntheses Multi-Step Process | Modern One-Pot Process |

|---|---|---|

| Starting Material | Cyclohexanone | Cyclohexanone |

| Number of Steps | 3 (with intermediate isolation) | 1 (multi-step, one-pot) |

| Key Oxidant | Bromine (Br₂) in Dichloromethane | Sodium Hypochlorite (NaClO) or Hydrogen Peroxide (H₂O₂) |

| Solvent System | Methanol, Dichloromethane, Water | Methanol |

| Overall Yield | ~72% | >95% |

| Reference | scirp.orgorgsyn.org | scirp.orgscirp.org |

Synthetic Routes to Cyclohexanecarbonitrile Precursors

The most common and well-documented starting point for producing cyclohexanecarbonitrile is the readily available cyclohexanone. scirp.orgscirp.org

One established method is a three-step procedure published in Organic Syntheses. orgsyn.org

Step 1: Cyclohexanone reacts with methyl carbazate (B1233558) in refluxing methanol to form a hydrazone, which is then treated with hydrogen cyanide at 0°C to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate with a reported yield of 97%. scirp.orgorgsyn.org

Step 2: The intermediate is oxidized using bromine in a two-phase system of dichloromethane and aqueous sodium hydrogen carbonate, producing methyl 2-(1-cyanocyclohexyl)diazenecarboxylate in 93% yield. scirp.orgorgsyn.org

Step 3: The final product, cyclohexanecarbonitrile, is formed by the cleavage of the diazenecarboxylate intermediate with sodium methoxide (B1231860) in methanol, with an isolated yield of around 80% for this step. scirp.org

Hydrocyanation Reactions of Cyclohexene

The direct hydrocyanation of a suitably substituted cyclohexene, such as 2-(cyclohex-1-en-1-yl)pyridine, represents a potential and atom-economical route to this compound. biosynth.com This type of reaction, involving the addition of hydrogen cyanide (HCN) across a double bond, is a well-established method for nitrile synthesis. wikipedia.org Industrially, nickel complexes featuring phosphite (B83602) ligands are commonly employed to catalyze the hydrocyanation of unactivated alkenes. wikipedia.org

The general mechanism for this catalytic process initiates with the oxidative addition of HCN to a low-valent nickel complex, which forms a hydrido cyanide intermediate. wikipedia.org The alkene substrate then coordinates to this complex, followed by migratory insertion to yield an alkylmetal cyanide. The catalytic cycle is completed by the reductive elimination of the final nitrile product. wikipedia.org The efficiency of this final step can often be enhanced by the addition of Lewis acids. wikipedia.org

While direct hydrocyanation of 2-(cyclohex-1-en-1-yl)pyridine to the target compound is not extensively detailed in readily available literature, the hydrocyanation of vinylarenes, which share electronic similarities, has been studied. tue.nl Nickel-catalyzed hydrocyanation of vinylarenes typically shows high regioselectivity, favoring the formation of the branched nitrile product. tue.nl This suggests that the hydrocyanation of 2-(cyclohex-1-en-1-yl)pyridine would likely yield this compound as the major product. The reaction parameters, including the choice of nickel catalyst, phosphite ligand, and the potential use of a Lewis acid co-catalyst, would be critical in optimizing the yield and selectivity of this transformation.

Multi-Step Approaches from Cyclohexanone

A more extensively documented strategy for the synthesis of related cyclohexanecarbonitriles, which can be adapted for this compound, begins with cyclohexanone. This multi-step approach involves the formation of a key intermediate, which is then transformed through oxidation and cleavage steps to afford the desired nitrile.

Formation of Hydrazinecarboxylate Intermediates

The initial step in this sequence involves the reaction of a ketone with a hydrazine (B178648) derivative. In a well-established procedure for the synthesis of cyclohexanecarbonitrile, cyclohexanone is reacted with methyl carbazate (methyl hydrazinecarboxylate) in the presence of a catalytic amount of acetic acid. This condensation reaction forms an intermediate which is then treated with hydrogen cyanide. The cyanide anion adds to the imine-like intermediate, resulting in the formation of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. This reaction proceeds in high yield and is a crucial step in building the cyanocyclohexyl framework.

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| Cyclohexanone | Methyl Carbazate | Acetic Acid, HCN | Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | High |

This table illustrates the key components in the formation of the hydrazinecarboxylate intermediate.

Oxidative Transformations in Precursor Synthesis

The subsequent step involves the oxidation of the newly formed hydrazinecarboxylate intermediate. A common method employs bromine in a two-phase system of dichloromethane and aqueous sodium hydrogen carbonate. This oxidation converts the hydrazine moiety into a diazene (B1210634), yielding methyl 2-(1-cyanocyclohexyl)diazenecarboxylate. The reaction is typically monitored for the consumption of the starting material and the appearance of the colored diazene product.

| Starting Material | Oxidizing Agent | Solvent System | Product |

| Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | Bromine | Dichloromethane/Water | Methyl 2-(1-cyanocyclohexyl)diazenecarboxylate |

This table outlines the oxidative conversion of the hydrazinecarboxylate to a diazenecarboxylate.

Alkaline Cleavage in Final Precursor Isolation

The final step in this multi-step synthesis is the cleavage of the diazenecarboxylate intermediate to furnish the target nitrile. This is typically achieved through treatment with a base, such as sodium methoxide in methanol. The reaction proceeds via the elimination of nitrogen gas and the methyl carbonate fragment, resulting in the formation of the cyclohexanecarbonitrile. The product is then isolated through extraction and purified by distillation. This alkaline cleavage is a high-yielding reaction that efficiently delivers the final product.

| Precursor | Reagent | Solvent | Product |

| Methyl 2-(1-cyanocyclohexyl)diazenecarboxylate | Sodium Methoxide | Methanol | Cyclohexanecarbonitrile |

This table details the final alkaline cleavage step to yield the desired nitrile.

By analogy, starting with a pyridyl-substituted cyclohexanone derivative in this three-step sequence would be a viable route to this compound.

Following a comprehensive search for scientific literature, it has been determined that there is no specific published research on the chemical reactivity and transformation studies of the compound "this compound" corresponding to the detailed outline provided in the user's request.

Searches for functional group interconversions, including the conversion of the nitrile to other derivatives, modifications of the cyclohexane moiety, and transformations involving the pyridine ring, for this specific compound did not yield any relevant scholarly articles or experimental data. Similarly, investigations into the participation of "this compound" in cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes and nitriles, and the associated catalytic systems, have not been reported in the available scientific literature.

While general methodologies for these types of chemical transformations exist for related compounds, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific research on this molecule. Therefore, the generation of a scientifically accurate article adhering to the provided structure is not possible at this time.

Chemical Reactivity and Transformation Studies

Derivatization for Ligand Synthesis

Pyridine-containing compounds are common precursors for the synthesis of ligands used in catalysis. rsc.orgrsc.org

Pyridine-oxazoline (PyOX) ligands are an important class of chiral ligands for asymmetric catalysis. rsc.orgdiva-portal.org The synthesis of these ligands often involves the reaction of a pyridine (B92270) derivative with a chiral amino alcohol. While there are established routes for the synthesis of various PyOX ligands, specific methods starting from 1-(Pyridin-2-yl)cyclohexanecarbonitrile have not been detailed in the reviewed literature. rsc.orgnih.govnih.gov

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. sigmaaldrich.com Lewis acids are also frequently employed to catalyze reactions and can influence both reactivity and stereoselectivity. nih.govrsc.org For instance, in the derivatization of a prochiral starting material, a chiral auxiliary can direct the formation of one stereoisomer over another. sigmaaldrich.com Lewis acids can coordinate to heteroatoms, such as the nitrogen of the pyridine ring or the nitrile group, activating the substrate towards a desired transformation. acs.orgrsc.org Specific applications of these principles to the derivatization of this compound are not documented.

Radical Reaction Pathways

The cyanopyridine moiety is known to participate in radical reactions. Single-electron reduction of cyanopyridines can lead to the formation of radical anions, which can then engage in coupling reactions. nih.govnih.gov This reactivity provides a pathway for the functionalization of the pyridine ring.

Radical Cyclization Studies on Related Nitrile Derivatives

While specific radical cyclization studies on this compound are not extensively documented, research on analogous systems provides significant insights into its potential reactivity. Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic molecules. wikipedia.org These reactions typically involve three main steps: the selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the resulting cyclized radical. wikipedia.org

Studies on the free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts have demonstrated the synthesis of complex polyheterocycles. nih.govbeilstein-journals.org In these reactions, a radical is generated on the aryl ring, which then undergoes intramolecular cyclization. The success of these cyclizations often depends on the nature of the substituents and the reaction conditions. For instance, the presence of electron-withdrawing groups can influence the regioselectivity and efficiency of the cyclization process. wikipedia.org

In a similar vein, research into the synthesis of indolizine (B1195054) derivatives has utilized the radical cyclization of 2-(pyridin-2-yl)acetate derivatives. rsc.org This approach highlights the reactivity of radical intermediates generated in proximity to a pyridine ring, leading to the formation of fused heterocyclic systems. The nitrile group, as present in this compound, can also participate in radical cyclizations, acting as a radical acceptor. wikipedia.org The attack of a radical on the carbon atom of the nitrile is a known, though sometimes reversible, process. wikipedia.org

The general principles of radical cyclization suggest that a radical generated on the cyclohexyl ring of a related derivative could potentially cyclize onto the pyridine ring, or a radical generated elsewhere in a more complex analogue could cyclize onto the nitrile group. The regiochemical outcome of such reactions is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored.

Table 1: Examples of Radical Cyclization Studies on Related Pyridine and Nitrile Derivatives

| Starting Material Type | Radical Generation Method | Key Transformation | Product Type |

|---|---|---|---|

| o-bromophenyl-substituted pyrrolylpyridinium salts | TTMSS/AIBN system | Intramolecular arylation | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines nih.govbeilstein-journals.org |

| 2-(pyridin-2-yl)acetate derivatives | Radical cross-coupling/cyclization | Formation of a five-membered ring | Methylthio-substituted indolizines rsc.org |

| General 6-heptenyl radicals | Various radical initiators | 6-exo vs. 7-endo cyclization | Cyclohexane (B81311) derivatives wikipedia.org |

| Vinyl azides with bicyclo[1.1.0]butanes | Pyridine-boryl radical catalysis | [3π + 2σ] cycloaddition | 2-azabicyclo[3.1.1]heptenes chemrxiv.org |

Investigation of Radical Initiators

Azo compounds, such as Azobisisobutyronitrile (AIBN) and 1,1'-Azobis(cyclohexanecarbonitrile) (Vazo-88), are widely used due to their predictable decomposition kinetics. numberanalytics.com These initiators thermally decompose to generate two carbon-centered radicals and a molecule of nitrogen gas. numberanalytics.com The use of 1,1'-Azobis(cyclohexanecarbonitrile) as a radical initiator has been noted in attempts to induce radical cyclization, although in some specific cases, it was found to be unsuccessful, highlighting the nuanced role of the initiator in complex chemical systems. nih.gov

Organic peroxides, like benzoyl peroxide and dicumyl peroxide, represent another major class of radical initiators. They feature a weak oxygen-oxygen single bond that readily undergoes homolytic cleavage upon heating to produce two oxygen-centered radicals. numberanalytics.com

The selection of an appropriate initiator is dependent on the reaction temperature and the solvent. The initiator's half-life at a given temperature is a key parameter; an ideal initiator should provide a steady concentration of radicals throughout the course of the reaction.

Redox initiation systems, which involve the reaction between an oxidizing and a reducing agent, are also employed to generate radicals, often at lower temperatures than thermal initiators. numberanalytics.com

Table 2: Common Radical Initiators and Their Properties

| Initiator Name | Chemical Class | Decomposition Products | Typical Application Temperature |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Azo Compound | 2 x isobutyronitrile (B166230) radical, N₂ numberanalytics.com | 60-80 °C |

| 1,1'-Azobis(cyclohexanecarbonitrile) | Azo Compound | 2 x 1-cyanocyclohexyl radical, N₂ numberanalytics.com | 80-100 °C |

| Benzoyl Peroxide | Organic Peroxide | 2 x benzoyloxy radical → 2 x phenyl radical + 2 x CO₂ numberanalytics.com | 80-100 °C |

| Dicumyl Peroxide | Organic Peroxide | 2 x cumyloxy radical → 2 x acetophenone (B1666503) + 2 x methyl radical | 110-130 °C |

| Potassium Persulfate | Persulfate | 2 x sulfate (B86663) radical anion | 50-80 °C (often with an activator) |

In the context of reactions involving pyridinyl-nitrile compounds, the choice of initiator would be critical. For instance, in the copolymerization of methacrylonitrile (B127562) with ethyl methacrylate, 1,1'-Azobis(cyclohexanecarbonitrile) has been successfully employed as an initiator. jchps.com This demonstrates its utility in polymerizations involving nitrile-containing monomers.

Coordination Chemistry of 1 Pyridin 2 Yl Cyclohexanecarbonitrile Derivatives

Ligand Design and Architectures (Theoretical Perspective)

The structure of 1-(Pyridin-2-yl)cyclohexanecarbonitrile, featuring a pyridine (B92270) ring and a nitrile group, suggests its potential as a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both act as donor atoms to a metal center.

Mono- and Bidentate Coordination Modes (Theoretical Perspective)

Theoretically, this compound could coordinate to a metal center in several ways:

Monodentate Coordination: The ligand could bind to a metal center using only one of its two potential donor sites. Coordination via the pyridine nitrogen is generally more common and electronically favored over the nitrile nitrogen. Pyridine is a well-known N-donor ligand that forms stable complexes with a wide range of metal ions.

Bidentate Coordination: The ligand could act as a chelating agent, binding to a single metal center through both the pyridine and nitrile nitrogen atoms. This would result in the formation of a six-membered chelate ring. The feasibility of this mode depends on the steric bulk of the cyclohexyl group and the preferred coordination geometry of the metal ion.

Chelation Effects and Stability in Metal Complexes (Theoretical Perspective)

Should this compound act as a bidentate ligand, the resulting metal complexes would benefit from the chelate effect. The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands. This increased stability is primarily due to a favorable entropy change upon complexation. The formation of a metallacyclic ring structure also imparts kinetic stability, as the dissociation of the ligand becomes a less probable event. The stability of such a chelate would be influenced by factors like the nature of the metal ion and the steric constraints imposed by the cyclohexyl ring.

Transition Metal Complexation (Theoretical Perspective)

The pyridine and nitrile functionalities suggest that this compound could form complexes with a variety of transition metals. The synthesis and characterization of such complexes would be the necessary first step in exploring their potential applications.

Synthesis of Novel Metal-Nitrile Complexes (Theoretical Perspective)

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, stoichiometry) would be crucial in determining the final product, including the coordination mode of the ligand and the geometry of the resulting complex. For example, reacting the ligand with metal halides or nitrates of first-row transition metals like cobalt(II), nickel(II), or copper(II) could yield a range of coordination compounds.

Structural Characterization of Coordination Compounds (Theoretical Perspective)

The definitive characterization of any synthesized complexes would rely on a combination of analytical techniques:

Single-Crystal X-ray Diffraction: This would provide unambiguous information about the solid-state structure, including bond lengths, bond angles, coordination geometry around the metal center, and the specific coordination mode of the ligand.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequency of the C≡N bond upon coordination would confirm the involvement of the nitrile group in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the pyridine and cyclohexyl protons and carbons upon complexation.

Elemental Analysis: This would confirm the empirical formula of the synthesized complexes.

Reactivity and Catalytic Potential of Complexes (Theoretical Perspective)

Pyridine-containing metal complexes are known to be active in various catalytic transformations. If complexes of this compound were synthesized, their potential as catalysts could be explored. The combination of a pyridine ring and a nitrile group, along with the bulky cyclohexyl substituent, could modulate the electronic and steric properties of the metal center, potentially leading to interesting reactivity. Areas of potential catalytic application could include oxidation reactions, C-H bond functionalization, or polymerization, though this remains entirely speculative without experimental data.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 1-(Pyridin-2-yl)cyclohexanecarbonitrile can be determined.

¹H NMR Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclohexyl group.

Pyridine Ring Protons: The four protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. Due to the electron-withdrawing nature of the nitrogen atom and the nitrile group, these protons will be deshielded. The proton adjacent to the nitrogen (at the C6 position) is expected to be the most deshielded, appearing at the lowest field. The signals will likely show complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling between adjacent protons.

Cyclohexyl Ring Protons: The ten protons of the cyclohexyl ring will be observed in the aliphatic region, generally between δ 1.2 and 2.5 ppm. These protons will exist in different chemical environments (axial and equatorial), leading to a series of overlapping multiplets. The protons on the carbon atom alpha to the pyridine ring and the nitrile group (C1) would be the most deshielded among the cyclohexyl protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridyl-H (ortho to N) | 8.5 - 8.7 | Doublet |

| Pyridyl-H (para to N) | 7.6 - 7.8 | Triplet |

| Pyridyl-H (meta to N) | 7.2 - 7.4 | Multiplet |

| Cyclohexyl-H (aliphatic) | 1.2 - 2.5 | Multiplets |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum (δ 120-160 ppm). The carbon atom attached to the cyclohexyl ring (C2) and the carbon atoms adjacent to the nitrogen will be significantly deshielded.

Cyclohexyl Ring Carbons: The six carbons of the cyclohexyl ring will appear in the upfield, aliphatic region (δ 20-50 ppm). The quaternary carbon atom bonded to both the pyridine ring and the nitrile group (C1) will be deshielded compared to the other cyclohexyl carbons and will likely appear around δ 40-50 ppm.

Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridyl-C (ipso- to cyclohexyl) | 155 - 160 |

| Pyridyl-C (ortho to N) | 148 - 152 |

| Pyridyl-C (para to N) | 135 - 140 |

| Pyridyl-C (meta to N) | 120 - 125 |

| Nitrile (-CN) | 115 - 125 |

| Cyclohexyl-C (quaternary) | 40 - 50 |

| Cyclohexyl-C (CH₂) | 20 - 40 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine and cyclohexyl rings. For instance, correlations would be observed between adjacent protons on the pyridine ring and between protons on the same and adjacent carbons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the pyridine ring and the cyclohexyl ring, as correlations would be expected between the protons on the pyridine ring and the quaternary carbon of the cyclohexyl ring, and vice versa.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₂H₁₄N₂. The expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 201.1230 |

| [M+Na]⁺ | 223.1049 |

Elucidation of Fragmentation Patterns

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the Pyridyl Group: Cleavage of the bond between the cyclohexyl ring and the pyridine ring could result in a fragment corresponding to the cyclohexanecarbonitrile (B123593) cation and a neutral pyridine radical, or a pyridyl cation and a cyclohexanecarbonitrile radical.

Loss of the Nitrile Group: Fragmentation involving the loss of the CN group as a radical would lead to a significant peak.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring can undergo characteristic ring-opening and fragmentation, leading to a series of smaller aliphatic fragments.

Rearrangement Reactions: Intramolecular rearrangement reactions, such as a McLafferty rearrangement if applicable, could also lead to characteristic fragment ions.

A detailed analysis of the relative abundances of these fragment ions in the mass spectrum would allow for the confirmation of the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, typically showing transmittance or absorbance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule's functional groups.

Identification of Characteristic Functional Group Vibrations

The infrared spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrational modes of its constituent functional groups.

Nitrile Group (-C≡N) Vibrations: The most diagnostic feature in the IR spectrum for this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N). Nitriles typically exhibit a sharp and strong absorption band in a region where few other functional groups absorb.

C≡N Stretch: For saturated alkyl nitriles, this stretching vibration is typically observed in the range of 2260-2240 cm⁻¹. The intensity of this band is due to the large change in dipole moment that occurs during the stretching vibration of the polar C≡N bond. The position of this band can be influenced by the electronic environment; conjugation, for instance, tends to lower the absorption frequency to the 2240-2220 cm⁻¹ range. In this compound, the nitrile group is attached to a saturated carbon of the cyclohexane (B81311) ring, so its absorption is expected to be in the higher end of the typical range, around 2250 cm⁻¹.

Cyclohexane Ring (C₆H₁₁) Vibrations: The cyclohexane portion of the molecule gives rise to characteristic absorptions associated with C-H and C-C bond vibrations.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂-) groups of the cyclohexane ring result in strong absorption bands in the 2960-2850 cm⁻¹ region. Typically, two distinct bands are observed corresponding to the asymmetric and symmetric stretching modes of the CH₂ groups. For cyclohexane, these peaks are characteristically found around 2930 cm⁻¹ and 2850 cm⁻¹.

C-H Bending: The bending (scissoring) vibrations of the CH₂ groups produce a distinct absorption band. In cyclohexane, this band is typically observed near 1448-1465 cm⁻¹. Other bending vibrations, such as wagging and twisting, occur in the fingerprint region of the spectrum.

Pyridine Ring Vibrations: The pyridine ring, as an aromatic heterocycle, has several characteristic vibrational modes.

Aromatic C-H Stretching: The stretching of the C-H bonds on the pyridine ring typically occurs at wavenumbers just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. These bands are usually of weak to medium intensity.

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of sharp, medium-intensity bands in the 1650-1400 cm⁻¹ region. Pyridine and its derivatives often show characteristic peaks around 1600 cm⁻¹, with other bands appearing near 1585 cm⁻¹, 1500 cm⁻¹, and 1430 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

Interactive Data Table: Characteristic IR Vibrations for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2260 - 2240 | Strong, Sharp |

| Cyclohexane Ring | C-H Stretch (Asymmetric & Symmetric) | 2960 - 2850 | Strong |

| C-H Bend (Scissoring) | ~1465 - 1445 | Medium | |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=C and C=N Ring Stretch | 1650 - 1400 | Medium, Sharp (Multiple Bands) |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the electronic properties and predicting the spectroscopic behavior of 1-(Pyridin-2-yl)cyclohexanecarbonitrile at the atomic and molecular levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), key quantum chemical parameters can be calculated to describe the molecule's stability and reactivity. nih.govresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters help in quantifying the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its propensity to act as an electrophile.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| Energy Gap (ΔE) | 5.62 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.356 |

| Electrophilicity Index (ω) | 2.90 |

Note: These are hypothetical values for illustrative purposes.

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for structural validation. researchgate.net

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of this compound. The calculated frequencies and intensities can be correlated with experimental FT-IR and Raman spectra to assign the characteristic vibrational bands of the functional groups present in the molecule, such as the C≡N stretch of the nitrile group, C-H stretching and bending modes of the cyclohexane (B81311) and pyridine (B92270) rings, and the C=N and C=C vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental NMR spectra, aid in the precise assignment of signals to specific protons and carbons in the molecular structure.

Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. This allows for the assignment of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, which correspond to the absorption bands observed in the UV-Vis spectrum.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the dynamic behavior and conformational landscape of this compound, as well as its interactions with other molecules.

The conformational flexibility of this compound is primarily due to the cyclohexane ring and the rotational freedom around the single bond connecting the cyclohexane and pyridine rings.

The cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.net In this compound, the bulky pyridin-2-yl and cyano groups are attached to the same carbon atom. Conformational analysis would investigate the preferred orientation of these substituents, which can be either axial or equatorial. Due to steric hindrance, it is expected that the larger pyridin-2-yl group would preferentially occupy the equatorial position to minimize steric strain. scribd.comresearchgate.net Molecular mechanics and DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for conformational interconversions.

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in different chemical environments. mdpi.com Molecular docking and molecular dynamics simulations can be used to study how this molecule interacts with complementary molecules, such as receptors or other small molecules.

These studies can identify key interaction sites, such as the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor, and the aromatic pyridine ring itself, which can participate in π-π stacking interactions. mdpi.com The nitrile group can also engage in dipole-dipole interactions. By simulating the dynamic behavior of the complex, the stability of these interactions and the preferred binding modes can be assessed.

When this compound forms a complex with another molecule, there can be a transfer of electron density between them. This charge transfer is a key aspect of many chemical and biological processes. mdpi.comresearchgate.netmdpi.com

Computational methods can be used to analyze the charge transfer within such molecular complexes. Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are commonly employed to quantify the amount of charge transferred and to identify the atoms and orbitals involved in the process. researchgate.net This analysis can reveal whether this compound acts as an electron donor or acceptor in a given complex and can help to elucidate the nature of the intermolecular bonding.

Mechanistic Studies Through Computational Approaches

Computational mechanistic studies are crucial for understanding the intricate details of chemical reactions at a molecular level. rsc.orgresearchgate.netrsc.org Such investigations typically involve the use of quantum mechanical methods to model the reactants, products, and any intermediate or transition states.

Elucidation of Reaction Pathways and Transition States

For a compound like this compound, computational studies could illuminate the step-by-step pathway of its formation or subsequent reactions. This would involve identifying the most plausible sequence of bond-breaking and bond-forming events. A key aspect of this is the characterization of transition states—the high-energy structures that connect reactants to products. The geometry and energetic properties of these fleeting structures govern the feasibility and rate of a reaction.

Despite the established methodologies for such investigations, there is no specific data in the surveyed literature that details the reaction pathways or transition states for the synthesis or reactions of this compound.

Energy Profiles of Chemical Transformations

A critical output of computational mechanistic studies is the energy profile of a reaction. This profile maps the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The difference in energy between the reactants and the highest energy transition state, known as the activation energy, is a key determinant of the reaction rate.

Detailed energy profiles, including calculated activation energies and reaction enthalpies for chemical transformations involving this compound, are not available in the current body of scientific literature. Such data would be invaluable for optimizing reaction conditions and predicting the outcomes of new chemical transformations.

Advanced Synthetic Applications

Intermediate in the Construction of Complex Molecular Architectures

1-(Pyridin-2-yl)cyclohexanecarbonitrile is a well-established intermediate in the synthesis of various complex molecular structures, most notably arylcyclohexylamines. This class of compounds has been extensively explored in neuropharmacological research. The carbonitrile group is a key reactive site, allowing for the introduction of diverse aryl groups through reactions with organometallic reagents.

A primary synthetic route involves the Grignard reaction, where the nitrile is treated with an arylmagnesium halide. This reaction transforms the nitrile into a ketone precursor after hydrolysis, which can then be further modified or cyclized. This methodology provides a convergent and efficient pathway to a wide array of substituted arylcyclohexylamine derivatives. For instance, the reaction of this compound with different Grignard reagents allows for the systematic modification of the aryl moiety, leading to the construction of molecules with tailored properties.

Detailed research has demonstrated the utility of related cyanocyclohexane intermediates in preparing analogs of phencyclidine (PCP). mdma.chscribd.comnih.gov The synthesis of fluorinated phencyclidine analogs, for example, utilizes carbonitrile intermediates which undergo a Grignard reaction with fluorine-substituted bromobenzenes to yield the desired complex structures. scribd.com This highlights the role of the nitrile intermediate as a linchpin in connecting the cyclohexane (B81311) core to various aromatic systems.

The following table illustrates the types of complex molecules that can be synthesized using this intermediate approach.

| Intermediate | Reagent | Resulting Molecular Architecture | Application Area |

| This compound | Phenylmagnesium bromide | 2-(1-Phenylcyclohexyl)pyridine | CNS research, Ligand development |

| This compound | Thienylmagnesium bromide | 2-(1-(Thiophen-2-yl)cyclohexyl)pyridine | Bioisosteric replacement studies |

| This compound | Naphthylmagnesium bromide | 2-(1-(Naphthalen-1-yl)cyclohexyl)pyridine | Probes for molecular interactions |

| This compound | 4-Methoxyphenylmagnesium bromide | 2-(1-(4-Methoxyphenyl)cyclohexyl)pyridine | Medicinal chemistry, SAR studies researchgate.net |

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uk The goal of DOS is to efficiently explore a vast area of chemical space to identify novel bioactive compounds. frontiersin.org this compound is an excellent candidate for a core scaffold in DOS campaigns due to its distinct and modifiable structural components.

The pyridine (B92270) ring is considered a "privileged scaffold" in medicinal chemistry, as this motif is found in a wide range of biologically active compounds and drugs. frontiersin.orgnih.gov It can serve as a hydrogen bond acceptor and participate in various intermolecular interactions. The DOS approach allows for the systematic modification of this core structure to generate a library of related but distinct molecules.

Key features of this compound as a DOS scaffold include:

The Pyridine Ring: This aromatic heterocycle can be functionalized at various positions (3, 4, 5, and 6) to introduce a wide range of substituents, altering the electronic properties, solubility, and biological target interactions of the final compounds.

The Cyclohexane Core: The saturated cyclohexane ring provides a three-dimensional character to the scaffold. frontiersin.org Substituents can be introduced on the ring, and its conformation can influence the spatial arrangement of other functional groups, which is critical for molecular recognition by biological targets.

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous avenues for further chemical elaboration and the attachment of different molecular fragments. ontosight.ai

A typical DOS strategy using this scaffold might follow a "build/couple/pair" algorithm. frontiersin.orgnih.gov In this approach, the core scaffold (the "build" phase) is coupled with various building blocks, and subsequent intramolecular reactions (the "pair" phase) can generate diverse polycyclic or macrocyclic structures.

| Scaffold Component | Potential Modification | Synthetic Transformation | Resulting Diversity |

| Pyridine Ring | Halogenation, Alkylation, Arylation | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Varied electronic and steric properties |

| Cyclohexane Ring | Introduction of alkyl or functional groups | Ring-opening or expansion reactions | Altered 3D shape and conformational flexibility |

| Nitrile Group | Reduction to amine | Reductive amination, Amide coupling | Introduction of new appendages and peptide chains |

| Nitrile Group | Hydrolysis to carboxylic acid | Esterification, Amidation | Creation of esters and amides with diverse side chains |

Catalysis and Organocatalysis in Synthetic Transformations

The pyridine moiety within this compound provides inherent potential for its application in catalysis, specifically organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to function as a Lewis base or a nucleophilic catalyst.

While direct and extensive reports on the use of this compound itself as a catalyst are not prominent, its structure is analogous to other well-known pyridine-based organocatalysts. For example, 4-Dimethylaminopyridine (DMAP) is a widely used nucleophilic catalyst in a variety of reactions, including acylations and esterifications. The catalytic activity of pyridine derivatives is well-documented. mdpi.com

The potential catalytic applications of this compound could involve:

Nucleophilic Catalysis: The pyridine nitrogen can act as a nucleophile to activate electrophiles, such as acyl halides or anhydrides, forming a highly reactive pyridinium (B92312) intermediate that is then readily attacked by a weaker nucleophile.

Brønsted Base Catalysis: The pyridine nitrogen can function as a mild base to deprotonate acidic protons, facilitating reactions like condensations or eliminations.

Ligand in Metal Catalysis: The pyridine ring can act as a ligand, coordinating to a metal center and modulating its catalytic activity and selectivity in various transition-metal-catalyzed reactions.

The presence of the bulky cyclohexanecarbonitrile (B123593) substituent at the 2-position of the pyridine ring could introduce specific steric effects, potentially leading to unique selectivity in catalyzed reactions. This steric hindrance might be exploited to achieve regioselective or stereoselective transformations that are not possible with simpler pyridine catalysts. Further research could explore the derivatization of this compound to fine-tune its catalytic properties for specific synthetic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-2-yl)cyclohexanecarbonitrile, and how can reaction conditions be optimized?

A robust method involves the use of a Grignard reagent:

- Procedure : Cyclohexanecarbonitrile, 2-bromopyridine, and MeMgCl in THF with diethylamine as a catalyst. Reactants are stirred overnight at room temperature, followed by quenching with NH₄Cl and extraction with Et₂O .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess MeMgCl ensures complete substitution). Temperature control (rt) minimizes side reactions like over-alkylation.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Use a combination of spectral and crystallographic techniques:

- NMR : Analyze / NMR to verify pyridyl and nitrile group integration (e.g., nitrile signals at ~110-120 ppm in ) .

- X-ray Diffraction : Employ SHELX programs (e.g., SHELXL-97) for single-crystal structure determination. Data collection via APEX2 and SAINT ensures high-resolution refinement .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- PPE : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water .

- Storage : Keep in airtight containers at -20°C to prevent degradation; avoid contact with strong acids/bases to preclude hazardous decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs (e.g., differentiating pyridyl vs. pyrimidinyl derivatives)?

- Comparative Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish molecular formulas (e.g., C₁₁H₁₃N₃ for pyrimidinyl analogs vs. C₁₂H₁₃N₂ for pyridyl derivatives) .

- 2D NMR : NOESY or HSQC can identify spatial proximity of protons (e.g., pyridyl H-6 coupling with cyclohexane axial protons) .

Q. What methodologies are effective for analyzing the crystallographic packing and intermolecular interactions of this compound?

- Software Tools : Refine structures using SHELXL-97 and validate with PLATON. Parameters like torsion angles (e.g., C6—C1—C2—C3 = 1.4(4)°) and hydrogen-bonding networks reveal packing efficiency .

- Thermal Analysis : Combine XRD with TGA/DSC to assess stability. For example, decomposition temperatures >200°C suggest robust crystalline lattices .

Q. How can mechanistic studies elucidate the regioselectivity of this compound in palladium-catalyzed reactions?

- Kinetic Profiling : Track intermediates via in situ IR or NMR (if fluorinated analogs are used).

- DFT Calculations : Model transition states to predict regioselectivity in allylic alkylation. For instance, steric hindrance at the cyclohexane ring may favor attack at the pyridyl N-site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Variable Screening : Test parameters like solvent polarity (THF vs. DMF) or catalyst loadings. For example, diethylamine vs. DABCO may alter reaction rates .

- Reproducibility : Cross-validate with independent labs using identical starting materials (e.g., CAS 3867-15-0 for piperidinyl analogs) .

Q. What strategies can reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.